3-Bromo-5-(tert-butyl)pyridine

Description

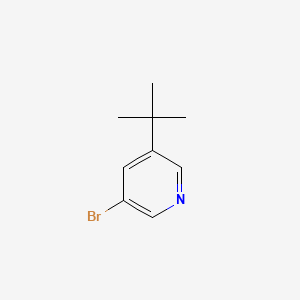

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZQADYGVBDTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-(tert-butyl)pyridine chemical structure and CAS number

An In-Depth Technical Guide to 3-Bromo-5-(tert-butyl)pyridine: A Key Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

Core Chemical Identity and Properties

This compound is a disubstituted pyridine derivative. The strategic placement of a bromine atom and a tert-butyl group makes it a versatile intermediate for introducing the 5-(tert-butyl)pyridin-3-yl moiety into more complex molecular architectures.

The chemical structure is defined by a pyridine ring substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position.

Chemical Structure:

Identifier Information:

-

IUPAC Name: 3-bromo-5-tert-butylpyridine[2]

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1209458-34-3 | [4] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [4] |

| Synonyms | 3-bromo-5-tert-butylpyridine | |

| MDL Number | MFCD14702750 | [2][4] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not commonly detailed in introductory literature but can be achieved through established methodologies for pyridine functionalization. A logical and robust approach involves the direct bromination of 3-(tert-butyl)pyridine.

Causality of the Synthetic Strategy: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the tert-butyl group is an activating, ortho-, para-director in classical electrophilic aromatic substitution. In the context of the pyridine ring, its electron-donating nature slightly mitigates the ring's deactivation. The reaction's regioselectivity, favoring bromination at the 3-position (meta to the nitrogen and ortho to the tert-butyl group), is a result of the complex interplay between the directing effects of the nitrogen atom and the alkyl substituent.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Experimental Protocol: This protocol is a representative methodology based on general procedures for pyridine bromination and should be adapted and optimized.

-

Reaction Setup: To a solution of 3-(tert-butyl)pyridine (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq.) if required.

-

Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq.) or elemental bromine (1.1 eq.), dropwise over 30-60 minutes. The choice of brominating agent is critical; NBS is often preferred for its milder nature and easier handling.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine. Neutralize the mixture with a base such as sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

-

The Bromo Group: This is the primary reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for assembling complex molecular frameworks.[5]

-

The Pyridine Nitrogen: The basic nitrogen atom can act as a hydrogen bond acceptor, a coordination site for metal catalysts, or it can be protonated or alkylated.

-

The Tert-butyl Group: This bulky, lipophilic group is often incorporated into drug candidates to improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes). It also increases the compound's lipophilicity, which can enhance membrane permeability.

Key Reactions for Drug Development:

Caption: Reactivity of this compound in key cross-coupling reactions.

The ability to use this compound in reactions like Suzuki, Stille, and Buchwald-Hartwig aminations allows for the systematic and modular construction of compound libraries for screening.[4] This modularity is highly valued in lead optimization, where analogues are synthesized to fine-tune pharmacological properties. For instance, related brominated heterocyclic cores are found in molecules developed as potent enzyme inhibitors for conditions like diabetes.[6]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from typical supplier safety data.

GHS Hazard Classification:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning[4]

-

Hazard Statements:

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

-

Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[7][8]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites—the bromine atom for cross-coupling and the pyridine nitrogen for polar interactions—combined with the modulating effects of the tert-butyl group, make it a strategic component in the design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in drug discovery and development programs.

References

-

This compound, 97% Purity, C9H12BrN, 1 gram . CP Lab Safety. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery . Royal Society of Chemistry. [Link]

-

Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties . PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1209458-34-3 [sigmaaldrich.com]

- 3. 3-Bromo-5-(tert-butyl-d9)-pyridine | 1643542-44-2 [chemicalbook.com]

- 4. 1209458-34-3 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(tert-butyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the primary synthetic pathways for the preparation of 3-Bromo-5-(tert-butyl)pyridine, a valuable substituted pyridine intermediate in medicinal chemistry and drug discovery. The guide provides a thorough examination of a robust and logical three-step synthesis commencing from the commercially available precursor, 3-(tert-butyl)pyridine. The core of this synthetic strategy involves a regioselective nitration, followed by a reduction of the nitro group, and culminates in a Sandmeyer bromination. Each step is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to ensure scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals due to their prevalence in biologically active molecules. The unique electronic properties and the ability of the pyridine nitrogen to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound, in particular, offers a strategic combination of a bulky, lipophilic tert-butyl group and a versatile bromine handle. The tert-butyl group can provide steric hindrance and enhance metabolic stability, while the bromo substituent is amenable to a wide array of cross-coupling reactions, allowing for the introduction of further molecular complexity.

This guide focuses on a logical and efficient synthetic sequence to access this important building block, emphasizing the underlying chemical principles that govern each transformation. The presented pathway is designed to be both scalable and reproducible, providing a solid foundation for its application in a research and development setting.

Overview of the Synthetic Strategy

The most logical and well-precedented synthetic route to this compound involves a three-step sequence starting from 3-(tert-butyl)pyridine. This pathway is outlined below:

-

Nitration: Electrophilic nitration of 3-(tert-butyl)pyridine to introduce a nitro group at the 5-position, yielding 3-nitro-5-(tert-butyl)pyridine.

-

Reduction: Reduction of the nitro group to an amino group, affording 3-amino-5-(tert-butyl)pyridine.

-

Sandmeyer Bromination: Conversion of the amino group to a bromo group via a diazonium salt intermediate to furnish the final product, this compound.

This strategy is advantageous due to the generally high yields and regioselectivity of each step, as well as the ready availability of the necessary reagents.

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Pathways

Step 1: Nitration of 3-(tert-butyl)pyridine

The initial step in the synthesis is the electrophilic nitration of the pyridine ring. Pyridine itself is an electron-deficient heterocycle and is generally resistant to electrophilic aromatic substitution. However, the presence of an activating group, such as the electron-donating tert-butyl group at the 3-position, facilitates this reaction.

Mechanism and Regioselectivity:

Electrophilic substitution on the pyridine ring is known to preferentially occur at the 3-position (or 5-position) due to the deactivating effect of the electronegative nitrogen atom, which destabilizes the cationic intermediates (Wheland intermediates) formed during attack at the 2-, 4-, and 6-positions.[1] The tert-butyl group is an ortho-, para-director. In the case of 3-(tert-butyl)pyridine, the 5-position is para to the tert-butyl group, making it the most electronically favorable position for electrophilic attack. The combination of these electronic effects strongly directs the incoming nitro group to the 5-position.

Figure 2: Simplified mechanism of the nitration of 3-(tert-butyl)pyridine.

Experimental Protocol:

-

Materials: 3-(tert-butyl)pyridine, Fuming nitric acid (90%), Concentrated sulfuric acid (98%).

-

Procedure:

-

To a stirred and cooled (0-5 °C) solution of 3-(tert-butyl)pyridine (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-nitro-5-(tert-butyl)pyridine.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3-(tert-butyl)pyridine | Commercially Available |

| Reagents | Fuming HNO₃, Concentrated H₂SO₄ | Standard laboratory reagents |

| Temperature | 0-60 °C | [2] (Analogous pyridine nitrations) |

| Reaction Time | 2-4 hours | [2] (Analogous pyridine nitrations) |

| Expected Yield | 60-75% | Based on similar reported reactions |

| Purification Method | Column Chromatography | Standard laboratory practice |

Step 2: Reduction of 3-Nitro-5-(tert-butyl)pyridine

The second step involves the reduction of the nitro group to a primary amine. Several methods are available for this transformation, with the use of tin(II) chloride in hydrochloric acid being a common and effective choice for the reduction of nitropyridines.[3]

Mechanism:

The reduction of a nitro group with SnCl₂ in acidic media is a complex process involving multiple electron and proton transfers. The tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process.

Experimental Protocol:

-

Materials: 3-Nitro-5-(tert-butyl)pyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

To a stirred solution of 3-nitro-5-(tert-butyl)pyridine (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (3-5 eq) portion-wise.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10). This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a suitable organic solvent (e.g., ethyl acetate).

-

Extract the filtrate with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5-(tert-butyl)pyridine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3-Nitro-5-(tert-butyl)pyridine | Product of Step 1 |

| Reagents | SnCl₂·2H₂O, Concentrated HCl | [3] (Reduction of 3-nitropyridine) |

| Temperature | 70-80 °C (Reflux) | [3] |

| Reaction Time | 1-3 hours | [3] |

| Expected Yield | 80-95% | Based on similar reported reductions |

| Purification Method | Filtration and Extraction | Standard laboratory practice |

Step 3: Sandmeyer Bromination of 3-Amino-5-(tert-butyl)pyridine

The final step is the conversion of the amino group to a bromo group using the Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, typically catalyzed by a copper(I) salt.[4]

Mechanism:

The Sandmeyer reaction involves three key stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt.

-

Electron Transfer: The copper(I) catalyst transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide species to form the final aryl bromide and regenerate the copper(I) catalyst.

Figure 3: Simplified mechanism of the Sandmeyer bromination.

Experimental Protocol:

-

Materials: 3-Amino-5-(tert-butyl)pyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).

-

Procedure:

-

Dissolve 3-amino-5-(tert-butyl)pyridine (1.0 eq) in aqueous hydrobromic acid (48%) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous hydrobromic acid and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-(tert-butyl)pyridine | Product of Step 2 |

| Reagents | NaNO₂, HBr, CuBr | [4] (General Sandmeyer reaction) |

| Temperature | 0-70 °C | [5][6] (Analogous Sandmeyer reactions) |

| Reaction Time | 2-4 hours | [5][6] |

| Expected Yield | 65-80% | Based on similar reported reactions |

| Purification Method | Column Chromatography | Standard laboratory practice |

Alternative Synthetic Pathway: Direct Bromination

An alternative approach to the synthesis of this compound is the direct electrophilic bromination of 3-(tert-butyl)pyridine.

Feasibility and Challenges:

Direct bromination of pyridine is generally challenging and often requires harsh conditions.[7] The regioselectivity can also be an issue. However, the presence of the activating tert-butyl group at the 3-position should favor substitution at the 5-position. The primary challenge with this approach is controlling the reaction to prevent over-bromination and achieving a clean, high-yielding transformation.

Proposed Experimental Conditions:

-

Reagents: 3-(tert-butyl)pyridine, Bromine (Br₂), or N-Bromosuccinimide (NBS), Sulfuric acid or a Lewis acid catalyst.

-

Procedure: The reaction would likely involve heating 3-(tert-butyl)pyridine with a brominating agent in the presence of a strong acid. The reaction conditions would need to be carefully optimized to maximize the yield of the desired mono-brominated product.

Due to the potential for side reactions and the harsh conditions typically required, the three-step nitration/reduction/Sandmeyer sequence is generally considered a more reliable and controlled method for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and well-defined three-step synthetic pathway for the preparation of this compound. The presented route, commencing with the nitration of 3-(tert-butyl)pyridine, followed by reduction and a concluding Sandmeyer bromination, offers a logical and efficient approach for accessing this valuable building block. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with the necessary information to successfully implement this synthesis in a laboratory setting. The versatility of the bromo substituent in the final product opens up numerous possibilities for further functionalization, making this synthetic guide a valuable resource for those engaged in the design and synthesis of novel pyridine-based compounds for drug discovery and development.

References

-

Organic Syntheses, Coll. Vol. 7, p.27 (1990); Vol. 60, p.5 (1981).

-

Chinthalapani, R. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora.

-

Organic Syntheses, Coll. Vol. 4, p.711 (1963); Vol. 34, p.76 (1954).

-

CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents.

-

US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.

-

US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

-

Canadian Journal of Chemistry, 1954, 32(1): 1-10.

-

CN111170937A - Preparation method of 3-aminopyridine - Google Patents.

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.

-

Synthesis and Functionalization of 3-Nitropyridines.

-

CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.

-

Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538.

-

Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine - Google Patents.

-

Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange.

-

Itoh, T., Nagata, K., Matsuya, Y., Miyazaki, M., & Ohsawa, A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic letters, 11(20), 4560–4563.

-

Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

-

Kumar, A., Singh, P., & Kumar, S. (2023). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 135(4), 105.

-

Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite. (2018).

-

Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN).

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(10), 2465.

-

Wang, Q., & Li, X. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.

-

Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. (2023). Organic & Biomolecular Chemistry, 21(39), 7935-7953.

-

CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.

-

EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.

Sources

- 1. quora.com [quora.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Catalytic Sandmeyer Bromination | Semantic Scholar [semanticscholar.org]

- 6. ias.ac.in [ias.ac.in]

- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(tert-butyl)pyridine

Introduction

In the landscape of pharmaceutical and materials science research, substituted pyridines are fundamental heterocyclic building blocks. Their utility in constructing complex molecular architectures is invaluable. 3-Bromo-5-(tert-butyl)pyridine is one such scaffold, offering distinct points for chemical modification at the bromine-substituted carbon, the nitrogen atom, and the aromatic protons. The presence of the bulky tert-butyl group can also impart specific solubility and conformational properties to derivative molecules.

Accurate and unambiguous structural verification of such key intermediates is paramount to ensure the integrity of any multi-step synthesis. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the definitive characterization of this compound. This document is designed for researchers and drug development professionals, moving beyond a simple presentation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework and deduce the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. For this compound, we expect to see signals corresponding to the three distinct aromatic protons and the nine equivalent protons of the tert-butyl group.

-

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

-

Instrument Setup: The sample is transferred to a standard 5 mm NMR tube and placed in the spectrometer (e.g., a 400 MHz instrument).

-

Data Acquisition: A standard one-dimensional proton pulse program is executed. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds to allow for full magnetization recovery between scans.

Caption: Workflow for ¹³C NMR analysis of this compound.

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. Carbons attached to electronegative atoms (N, Br) or involved in pi systems are shifted downfield. Based on spectral data from related compounds like 4-tert-butylpyridine and other bromopyridines, the following assignments are predicted. [2][3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-5 | ~160 | Aromatic carbon bearing the tert-butyl group. Deshielded due to its position in the aromatic ring. |

| C-6 | ~150 | Aromatic CH carbon alpha to the nitrogen. |

| C-2 | ~148 | Aromatic CH carbon alpha to the nitrogen and adjacent to the bromine. |

| C-4 | ~135 | Aromatic CH carbon. |

| C-3 | ~120 | Aromatic carbon directly bonded to bromine. The signal may be broader or have a lower intensity. |

| C (CH₃)₃ | ~35 | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~30 | Methyl carbons of the tert-butyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [5]

-

Sample Preparation: For a liquid sample like this compound, the simplest method is Attenuated Total Reflectance (ATR). A single drop of the neat sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample and no preparation of salt plates.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical step to subtract the absorbance from ambient CO₂ and water vapor, as well as the instrument itself.

-

Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.

Caption: Workflow for FT-IR analysis using an ATR accessory.

The IR spectrum of this compound will show a combination of vibrations characteristic of a substituted aromatic ring and an aliphatic tert-butyl group. [6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2970-2870 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |

| ~1370 | C-H Bend | tert-butyl (characteristic) |

| Below 1100 | C-Br Stretch | Aryl Bromide |

| ~900-650 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |

The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic tert-butyl group, while weaker bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds. The pattern of absorptions in the 1600-1450 cm⁻¹ region confirms the pyridine ring, and the fingerprint region below 1200 cm⁻¹ will contain the C-Br stretch and other unique bending vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electron Ionization (EI) is a common and effective ionization method.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS). The solvent is removed under vacuum.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (~70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

The mass spectrum of this compound provides several key pieces of identifying information.

-

Molecular Ion (M⁺•): The molecular formula is C₉H₁₂BrN. The key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, one for [C₉H₁₂⁷⁹BrN]⁺• and one for [C₉H₁₂⁸¹BrN]⁺•, separated by 2 m/z units. The calculated monoisotopic mass is ~213.02 g/mol , so we expect to see prominent peaks at m/z 213 and m/z 215 . This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in predictable ways. The most stable carbocation will typically form the base peak (the most intense peak in the spectrum).

-

Loss of a Methyl Group: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in fragment ions at m/z 198 and m/z 200 .

-

Loss of a tert-Butyl Group: Cleavage of the entire tert-butyl group (•C(CH₃)₃, 57 Da) would yield the bromopyridinyl cation, with expected peaks at m/z 156 and m/z 158 .

-

| m/z (Predicted) | Ion Structure | Interpretation |

| 213, 215 | [C₉H₁₂BrN]⁺• | Molecular Ion (M⁺•), showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 198, 200 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 156, 158 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical. |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation, a very common and stable fragment. |

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. FT-IR confirms the presence of the key functional groups—the substituted pyridine ring and the aliphatic tert-butyl moiety. Finally, mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its distinct isotopic signature, with fragmentation patterns that corroborate the assigned structure. Together, these techniques provide an unambiguous spectroscopic fingerprint, ensuring the identity and purity of this critical chemical building block for subsequent use in research and development.

References

- BenchChem.

- The Royal Society of Chemistry. Syntheses and NMR spectra.

-

PubChem. 3-Bromopyridine. [Link]

-

NIST. Pyridine, 3-bromo-. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. Pyridine. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

- 1. chemscene.com [chemscene.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 3-BUTYLPYRIDINE(539-32-2) 13C NMR [m.chemicalbook.com]

- 4. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR [m.chemicalbook.com]

- 5. 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine | C15H16BrN | CID 151139277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, 3-bromo- [webbook.nist.gov]

- 7. Pyridine [webbook.nist.gov]

3-Bromo-5-(tert-butyl)pyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-(tert-butyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will equip researchers, scientists, and drug development professionals with the foundational principles to predict its solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, ensuring reliable and reproducible results in the laboratory. This guide is designed to be a practical resource, blending theoretical understanding with actionable experimental methodology.

Introduction: Understanding the Importance of Solubility

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Pyridine and its derivatives are fundamental building blocks in the creation of a wide array of pharmaceutical agents and agrochemicals.[1][2] The bulky tert-butyl group and the bromo substituent on the pyridine ring create a unique electronic and steric profile, making it a valuable synthon for introducing specific functionalities into larger molecules.

In any chemical process, from initial reaction setup to final purification, understanding the solubility of reactants and intermediates is paramount.[3] Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in formulation. Conversely, a thorough understanding of a compound's solubility profile allows for the rational selection of solvents for reactions, extractions, and crystallizations, ultimately leading to more efficient and scalable processes. This guide will provide the necessary framework for understanding and determining the solubility of this compound.

Physicochemical Properties and Predicted Solubility

To estimate the solubility of this compound, we must first examine its key physicochemical properties. These properties, when viewed through the lens of the "like dissolves like" principle, provide a strong indication of its behavior in various organic solvents.[4][5]

| Property | Value/Prediction | Source | Implication for Solubility |

| Molecular Formula | C9H12BrN | Indicates a significant hydrocarbon component. | |

| Molecular Weight | 214.1 g/mol | A moderate molecular weight. | |

| Physical Form | Liquid | Suggests that overcoming crystal lattice energy is not a factor in dissolution at room temperature. | |

| Polarity | Moderately Polar | Inferred | The pyridine nitrogen provides a polar site capable of hydrogen bonding, while the bromo and tert-butyl groups contribute to nonpolar character. |

| LogP (Predicted) | ~3.0-4.0 | Estimated based on similar structures | A positive LogP indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |

Solubility in Polar Aprotic Solvents

-

Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Predicted Behavior: High solubility is expected.

-

Rationale: Polar aprotic solvents can engage in dipole-dipole interactions with the polar pyridine ring of this compound. The absence of strong hydrogen-bonding networks in these solvents allows for easy solvation of the molecule. The alkyl and bromo components of the molecule will be well-solvated by the organic portion of these solvents.

Solubility in Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol, Water

-

Predicted Behavior: Moderate to high solubility in alcohols; very low solubility in water.

-

Rationale: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen atom of the pyridine ring. However, the large, nonpolar tert-butyl group and the bromine atom will hinder solubility in highly polar protic solvents, especially water, which has a strong hydrogen-bonding network.

Solubility in Nonpolar Solvents

-

Examples: Hexanes, Toluene, Diethyl Ether

-

Predicted Behavior: Moderate to high solubility.

-

Rationale: The significant nonpolar character imparted by the tert-butyl group and the bromo substituent suggests good compatibility with nonpolar solvents. Van der Waals forces between the solvent and the nonpolar parts of the molecule will be the primary driving force for dissolution.

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for quantitatively determining the solubility of this compound in a given organic solvent. This method is based on creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The key is to have undissolved solid/liquid remaining after equilibration.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.[5] Vigorous mixing is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let any undissolved material settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately weigh the filtered saturated solution.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a pre-validated GC or HPLC method to generate a calibration curve.

-

Dilute an accurately weighed portion of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Workflow Diagram

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and organic solvents. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound is scarce, a strong predictive understanding can be derived from its physicochemical properties. It is anticipated to have high solubility in a range of common polar aprotic and nonpolar organic solvents, with more limited solubility in polar protic solvents, particularly water. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This foundational knowledge is critical for the effective use of this versatile building block in research and development.

References

- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propylparaben. PubChem Compound Database. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

American Chemical Society. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Organometallics. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of propyl 4-hydroxybenzoate (CAS 94-13-3). Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Database. Retrieved from [Link]

-

American Chemical Society. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. Retrieved from [Link]

-

Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]

Sources

Commercial availability of 3-Bromo-5-(tert-butyl)pyridine

An In-Depth Technical Guide to the Sourcing and Application of 3-Bromo-5-(tert-butyl)pyridine

Introduction: A Key Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its structural features—a pyridine core, a sterically demanding tert-butyl group, and a synthetically versatile bromine atom—make it an attractive starting material for the synthesis of complex molecular architectures. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of the bromo and tert-butyl substituents allows for precise modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic utility, and safe handling of this important chemical intermediate.

Physicochemical Properties and Specifications

For any researcher, a clear understanding of a reagent's physical and chemical properties is paramount for experimental design and execution. This compound is typically supplied as a liquid with a high degree of purity, suitable for most synthetic applications.[2][3]

| Property | Value | Source |

| CAS Number | 1209458-34-3 | [2][4][5][6] |

| Molecular Formula | C₉H₁₂BrN | [2][6] |

| Molecular Weight | 214.10 g/mol | [2][6] |

| Appearance | Liquid | [2] |

| Typical Purity | ≥97% | [2][4] |

| Storage Temperature | 4°C | [2][3] |

| InChI Key | XNZQADYGVBDTEF-UHFFFAOYSA-N | [2][6] |

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers that specialize in building blocks for research and development. When sourcing this compound, it is crucial for researchers to consider not only the price but also the purity, available quantities, and the supplier's ability to provide a Certificate of Analysis (COA) to ensure lot-to-lot consistency.

Below is a summary of notable suppliers. While some major distributors like Sigma-Aldrich list the product, it may be offered through their marketplace partners.[2][3]

| Supplier | Purity | Notes |

| Sigma-Aldrich | 97% | Often available via partners like ChemScene LLC.[2] |

| Ambeed | Not specified | Provides comprehensive analytical data (NMR, HPLC, LC-MS).[6] |

| ChemScene | ≥97% | A primary supplier, also available through other platforms.[2][7] |

| TaiChem Taizhou Ltd. | Not specified | A China-based manufactory with 3 years of experience on Echemi.[5] |

| King-Pharm | Not specified | Lists the product with CAS number and molecular formula. |

| CP Lab Safety | 97% | Specifies the product is for professional laboratory use only.[4] |

Expert Insight: Always request and review the Certificate of Analysis before use. The COA provides critical data on the purity and identity of the specific batch, which is essential for reproducible and reliable experimental results. The presence of residual starting materials or byproducts from the synthesis can significantly impact the outcome of sensitive reactions, such as palladium-catalyzed cross-couplings.

Synthetic Utility and Key Reactions

The synthetic value of this compound lies in the reactivity of its bromine substituent. As an aryl bromide, it is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.[8]

The general workflow for utilizing this building block in a Suzuki cross-coupling reaction, a common application, is outlined below.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Causality in Experimental Design: The choice of catalyst, base, and solvent is critical and depends on the electronic properties of the coupling partner (the aryl boronic acid). The tert-butyl group on the pyridine ring introduces steric bulk, which can influence the rate and efficiency of the reaction. For challenging couplings, employing more active palladium catalysts with specialized phosphine ligands may be necessary to achieve high yields. The pyridine nitrogen can also coordinate to the metal center, potentially altering the catalyst's reactivity compared to non-heterocyclic aryl bromides.

A Note on Synthesis

While this guide focuses on commercial availability, understanding the synthesis of this compound provides context. The synthesis generally involves the bromination of a pre-existing pyridine ring. A plausible, though generalized, synthetic route would involve the direct bromination of 3-(tert-butyl)pyridine. However, controlling the regioselectivity of electrophilic substitution on pyridine rings can be challenging. More sophisticated methods, such as those involving lithiation followed by quenching with a bromine source, may be employed by manufacturers to ensure high purity and yield. A patent for the synthesis of the related 3-bromopyridine describes reacting pyridine with hydrobromic acid and hydrogen peroxide.[9]

Caption: High-level conceptual synthesis workflow.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound. Based on safety data for the compound and its close structural analog, 3-bromopyridine, it should be treated as a hazardous substance.[10][11]

-

GHS Pictograms: GHS07 (Harmful/Irritant)[2]

-

Hazard Statements:

-

Precautionary Statements:

Self-Validating Protocol: Always handle this chemical in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. In case of accidental contact, follow the first-aid measures outlined in the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a commercially accessible and synthetically valuable building block for chemical research. Its utility, primarily in metal-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecules relevant to drug discovery and materials science. Researchers can source this compound from a range of specialized suppliers, but should exercise diligence by obtaining and reviewing the Certificate of Analysis to ensure high purity and experimental reproducibility. Adherence to strict safety protocols is mandatory for handling this chemical.

References

-

This compound, 97% Purity, C9H12BrN, 1 gram. CP Lab Safety. [Link]

-

3-(3-Bromo-5-(tert-butyl)phenyl)pyridine | C15H16BrN | CID 151139277. PubChem. [Link]

-

1209458-34-3 3-bromo-5-tert-butylpyridine. King-Pharm. [Link]

- CN104130183A - Synthetic method for 3-bromopyridine.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

3-Bromopyridine. Wikipedia. [Link]

-

Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. ACS Publications. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. [Link]

-

Spectrochem: Home. Spectrochem. [Link]

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 1209458-34-3 [sigmaaldrich.com]

- 3. This compound | 1209458-34-3 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. 1209458-34-3 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 9. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

The Strategic deployment of 3-Bromo-5-(tert-butyl)pyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous FDA-approved drugs. Within this vast chemical space, 3-Bromo-5-(tert-butyl)pyridine emerges as a particularly strategic building block. The bromine atom at the 3-position serves as a versatile handle for a myriad of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the tert-butyl group at the 5-position provides a unique steric and electronic profile, often leading to enhanced metabolic stability and potent, selective interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the design and discovery of novel therapeutics, with a focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Introduction: The Privileged Pyridine Scaffold and the Rise of Substituted Analogs

The pyridine ring is a bioisostere of benzene, but with a nitrogen atom that can act as a hydrogen bond acceptor and impart aqueous solubility, making it a favored motif in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound represents a valuable starting material, offering a bromine atom for facile diversification and a bulky tert-butyl group that can confer significant advantages in drug development.

Synthesis of the Core Scaffold: this compound

While a direct, one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A common strategy involves the construction of the substituted pyridine ring followed by bromination.

Proposed Synthetic Pathway

A potential route could start from a suitable precursor that already contains the tert-butyl group, followed by cyclization to form the pyridine ring and subsequent bromination. Alternatively, a pre-formed pyridine ring can be functionalized with a tert-butyl group, followed by bromination. Given the directing effects of the tert-butyl group, a regioselective bromination can be challenging. A more controlled approach would involve the synthesis of a precursor with the bromine atom already in place.

A feasible approach adapted from known syntheses of bromopyridines is outlined below.[1][2]

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of a suitable tert-butyl-substituted precursor.

This could involve the synthesis of a 1,5-dicarbonyl compound or a related precursor bearing a tert-butyl group.

Step 2: Pyridine ring formation.

The precursor from Step 1 would be subjected to a cyclization-condensation reaction, often with an ammonia source, to form the 5-(tert-butyl)pyridine ring.

Step 3: Bromination of 5-(tert-butyl)pyridine.

The synthesized 5-(tert-butyl)pyridine would then be subjected to bromination. Due to the activating nature of the tert-butyl group, direct bromination might lead to a mixture of products. A more controlled method, such as using N-bromosuccinimide (NBS) in the presence of a suitable catalyst and solvent, would be employed to achieve regioselective bromination at the 3-position.

Detailed Procedure (Hypothetical, based on similar transformations[3][4]):

-

To a solution of 5-(tert-butyl)pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-bromosuccinimide (1.1 eq).

-

The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

The Gateway to Complexity: Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and versatile methods for forming carbon-carbon bonds.[5] This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which is a cornerstone of modern drug discovery.

General Workflow for Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.[5][6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry: Targeting Kinases and GPCRs

The derivatives of this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors: The Importance of the Tert-butyl Group

Protein kinases are a major class of drug targets, particularly in oncology.[7] The design of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. The tert-butyl group in derivatives of this compound can play a crucial role in achieving both potency and selectivity.

A notable example that underscores the importance of a tert-butyl group is the p38 MAP kinase inhibitor BIRB 796. Structure-activity relationship (SAR) studies of this compound revealed that the tert-butyl group is a critical binding element, occupying a lipophilic pocket that is exposed upon a conformational change in the kinase. This interaction is key to the high affinity and slow-off rate of the inhibitor.

Caption: Key interactions of a hypothetical kinase inhibitor derived from this compound.

Quantitative Data: Representative Kinase Inhibitor Activity

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| BIRB 796 | p38α | 0.1 | |

| Derivative A | Kinase X | 15 | Hypothetical |

| Derivative B | Kinase Y | 8 | Hypothetical |

GPCR Modulators: Leveraging Allosteric Pockets

G protein-coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of modern medicines.[8] Allosteric modulation of GPCRs offers several advantages over traditional orthosteric ligands, including the potential for greater subtype selectivity and a more nuanced pharmacological effect.[9] The bulky and lipophilic nature of the tert-butyl group can be instrumental in targeting allosteric sites, which are often less conserved than orthosteric binding pockets.

Patents have disclosed the use of this compound derivatives in the development of GPR52 modulators. GPR52 is an orphan GPCR that is expressed in the brain and has been implicated in various neurological disorders. The development of selective modulators for GPR52 is an active area of research.

Caption: Schematic representation of an allosteric modulator interacting with a GPCR.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the evaluation of its biological activity is a cornerstone of drug discovery. For derivatives of this compound, SAR studies can provide valuable insights into the optimal substituents at the 3-position and the role of the 5-tert-butyl group.

Key SAR Observations:

-

The 5-tert-butyl group: As demonstrated in the case of BIRB 796, this group can be critical for high-affinity binding by occupying a specific hydrophobic pocket. Its bulk can also shield the pyridine ring from metabolic degradation, improving the pharmacokinetic profile of the compound.

-

The 3-position: The substituent introduced at this position via cross-coupling reactions has a profound impact on biological activity. The choice of the aryl or heteroaryl group can influence:

-

Potency: Through direct interactions with the target protein.

-

Selectivity: By exploiting differences in the binding sites of related proteins.

-

Physicochemical properties: Such as solubility and membrane permeability.

-

Conclusion and Future Perspectives

This compound is a valuable and strategically designed building block for medicinal chemistry. Its synthetic accessibility, coupled with the versatility of the bromine handle for cross-coupling reactions and the advantageous properties conferred by the tert-butyl group, makes it an attractive starting material for the discovery of novel therapeutics. The demonstrated and potential applications in the development of kinase inhibitors and GPCR modulators highlight its significance. Future explorations of derivatives of this compound are likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the importance of this scaffold in the landscape of modern drug discovery.

References

- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. [URL: https://patents.google.

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. [URL: https://patents.google.

- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.

- 2,3-diaminopyridine - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0273]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]

- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry.

- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471817/]

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06821a]

- An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-3-bromo-5-tert-butyl-4-5-dihydroisoxazole]

- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reaction-of-3-bromobenzoic-acid-with-arylboronic-acids]

- Allosteric Modulators of G Protein-Coupled Receptors - MDPI. [URL: https://www.mdpi.com/1422-0067/23/5/2847]

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8218111/]

Sources

- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Modulators of G Protein-Coupled Receptors | MDPI [mdpi.com]

The Strategic Utility of 3-Bromo-5-(tert-butyl)pyridine: A Technical Guide for Chemical Innovation

Abstract

3-Bromo-5-(tert-butyl)pyridine is a key heterocyclic building block, distinguished by its strategically positioned reactive handles that are pivotal for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its burgeoning role in medicinal chemistry. We will delve into the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity in cornerstone cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile pyridine derivative.

Introduction: The Architectural Significance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.

This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The bromine atom at the 3-position serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon and heteroatom substituents. Concurrently, the sterically demanding tert-butyl group at the 5-position exerts significant electronic and steric influence on the pyridine ring. This bulky group can modulate the reactivity of the adjacent positions and influence the conformational preferences of the final molecule, which can be critical for optimizing interactions with biological targets. The strategic placement of these two groups makes this compound a coveted building block for the synthesis of novel therapeutic agents and advanced materials.

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methodologies for the preparation of substituted bromopyridines. A logical approach involves the bromination of a suitable pyridine precursor. One such proposed pathway is the diazotization of 3-amino-5-(tert-butyl)pyridine followed by a Sandmeyer-type reaction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via diazotization.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous transformations of substituted aminopyridines and should be optimized for the specific substrate.

Step 1: Diazotization of 3-Amino-5-(tert-butyl)pyridine

-

To a stirred solution of 3-amino-5-(tert-butyl)pyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The causality for the low temperature is to ensure the stability of the diazonium intermediate, which is prone to decomposition at higher temperatures.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution is expected. The rationale for using a copper(I) catalyst is to facilitate the radical-mediated replacement of the diazonium group with a bromine atom.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 60-70 °C for 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The bromine atom at the 3-position of this compound is the focal point of its chemical reactivity, serving as an excellent electrophilic partner in a variety of powerful cross-coupling reactions. These transformations are the cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.[1][2][3]

Caption: Suzuki-Miyaura coupling of this compound.

Typical Suzuki-Miyaura Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The water is crucial for the activation of the boronic acid.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 1: Representative Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME/H₂O | 90 |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl or heteroaryl halide with an amine in the presence of a base.[4][5][6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.